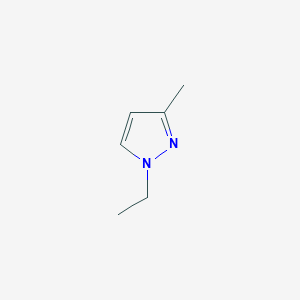

1-ethyl-3-methyl-1H-pyrazole

Beschreibung

Significance of Pyrazole (B372694) Derivatives as Core Heterocyclic Structures

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a range of desirable properties, making them a "privileged scaffold" in drug discovery and materials science. mdpi.comnih.govfrontiersin.org Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. mdpi.comnih.govpharmajournal.net Their versatility stems from the ability to easily modify the pyrazole ring at various positions, allowing for the fine-tuning of their physicochemical and biological properties. nih.govfrontiersin.org The aromatic nature of the pyrazole ring provides stability, while the presence of nitrogen atoms offers sites for hydrogen bonding and coordination with biological targets. mdpi.com

Historical Context and Evolution of Pyrazole Chemistry Research

The history of pyrazole chemistry dates back to 1883 when Ludwig Knorr first synthesized a pyrazole derivative. mdpi.comsphinxsai.com The first synthesis of the parent pyrazole compound was achieved by Buchner in 1889. mdpi.com Since their discovery, pyrazoles have been the subject of extensive research, leading to the development of numerous synthetic methodologies and a deeper understanding of their reactivity. mdpi.comnih.gov Early research focused on the fundamental synthesis and characterization of pyrazole compounds. Over time, the focus has shifted towards the development of pyrazole-based compounds with specific applications, driven by their success in various fields. For instance, the discovery of the anti-inflammatory properties of pyrazole derivatives led to the development of drugs like celecoxib. nih.gov The evolution of pyrazole chemistry has been marked by the introduction of modern synthetic techniques, such as multicomponent reactions and transition-metal catalysis, which have enabled the efficient synthesis of complex pyrazole-containing molecules. mdpi.com

Overview of 1-Ethyl-3-methyl-1H-pyrazole as a Foundational Scaffold for Advanced Chemical Exploration

This compound serves as a key starting material and intermediate in the synthesis of a wide range of more complex molecules. smolecule.com Its structure, featuring an ethyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring, provides a specific substitution pattern that influences its reactivity and the properties of its derivatives. This compound is often used as a building block in the creation of novel compounds with potential therapeutic or agricultural applications. chemimpex.comchemimpex.com For example, it is a precursor in the synthesis of various biologically active molecules, including those with potential as herbicides, fungicides, and pharmaceuticals. chemimpex.comchemimpex.com The presence of the ethyl and methyl groups can also impact the solubility and bioavailability of the final products. chemimpex.com

Scope and Objectives of Academic Inquiry into this compound and its Analogues

Academic and industrial research into this compound and its analogues is driven by the quest for new and improved chemical entities with valuable properties. The primary objectives of this research include:

Development of Novel Synthetic Methodologies: Researchers continuously seek more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. mdpi.com This includes the exploration of new catalysts and reaction conditions.

Exploration of Biological Activities: A significant area of inquiry involves the synthesis and screening of new analogues for a wide range of biological activities. This includes testing for potential applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.govsmolecule.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the resulting changes in activity, researchers can identify the key structural features responsible for a particular biological effect. frontiersin.org This knowledge is crucial for the rational design of more potent and selective compounds.

Applications in Materials Science: The unique electronic and structural properties of pyrazole derivatives make them attractive for applications in materials science, such as in the development of new polymers and dyes. researchgate.net

The following table provides a summary of key data for this compound and some of its important derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Applications/Research Focus |

| This compound | 30433-57-9 | C6H10N2 | 110.16 | Synthetic intermediate |

| This compound hydrochloride | 57241-76-6 | C6H11ClN2 | 146.62 | Intermediate for pharmaceuticals and agrochemicals. smolecule.com |

| This compound-4-carbaldehyde | 676348-38-2 | C7H10N2O | 138.17 | Substrate for synthesis of orexin (B13118510) receptor antagonists and other bioactive compounds. chemicalbook.com |

| This compound-5-carboxylic acid | 50920-65-5 | C7H10N2O2 | 154.17 | Intermediate for herbicides and pharmaceuticals. chemimpex.comsigmaaldrich.com |

| This compound-5-carbohydrazide | 263016-17-7 | C7H12N4O | 168.20 | Intermediate for fungicides and pharmaceuticals. chemimpex.comoakwoodchemical.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-5-4-6(2)7-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWUGFSHWYDKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475601 | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-57-9 | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 Ethyl 3 Methyl 1h Pyrazole

Established Synthetic Pathways to 1-Ethyl-3-methyl-1H-pyrazole

The formation of the this compound core predominantly relies on the construction of the pyrazole (B372694) ring through cyclization reactions. These methods often involve the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Precursors

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govresearchgate.net In the context of this compound, this would involve the reaction of ethylhydrazine with a suitable 1,3-dicarbonyl precursor, such as pentane-2,4-dione (acetylacetone).

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction, determining the position of the substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. acs.org

Multicomponent reactions (MCRs) have also been developed to streamline the synthesis of pyrazoles. beilstein-journals.orgnih.gov These one-pot procedures can involve the in situ generation of the 1,3-dicarbonyl compound, which then reacts with the hydrazine to form the pyrazole. beilstein-journals.orgnih.gov

Catalytic Approaches in the Formation of the Pyrazole Ring

To enhance the efficiency and sustainability of pyrazole synthesis, various catalytic methods have been explored. Lewis acid catalysts, such as samarium(III) chloride (SmCl₃), have been shown to accelerate the acylation of β-ketoesters, which can then undergo cyclization with hydrazines to form pyrazoles. beilstein-journals.org

Heterogeneous catalysts, including ternary nanocatalytic systems like TiO₂/RuO₂/CuO, have been utilized in one-pot, three-component reactions to synthesize novel pyrazole derivatives. researchgate.net Furthermore, magnetic ionic liquids, such as 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl₄]), have been employed as recyclable catalysts in the synthesis of pyrazole-4-carboxylic acid ethyl esters, offering a green and efficient alternative to traditional methods. sid.ir

Synthesis of Functionalized Derivatives of this compound

The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. This section focuses on the synthesis of key carboxylic acid, carbaldehyde, and amine derivatives.

Carboxylic Acid Derivatives (e.g., this compound-4-carboxylic acid, this compound-5-carboxylic acid)

The synthesis of pyrazole carboxylic acids is of significant interest as these compounds serve as versatile intermediates for the preparation of amides, esters, and other functional groups. wikipedia.orgmdpi.com

This compound-5-carboxylic acid can be synthesized from ethyl 3-methyl-1H-pyrazole-5-carboxylate, which in turn is prepared by the cyclocondensation of a hydrazine with an appropriate β-keto ester, such as ethyl 2,4-dioxovalerate. chemicalbook.com The resulting pyrazole ester can then be N-alkylated with an ethylating agent, followed by hydrolysis of the ester group to yield the carboxylic acid. google.comgoogle.com

| Reactants | Product | Reaction Type |

| Ethylhydrazine, Ethyl 2,4-dioxovalerate | Ethyl this compound-5-carboxylate | Cyclocondensation |

| Ethyl this compound-5-carboxylate, NaOH | This compound-5-carboxylic acid | Hydrolysis |

This compound-4-carboxylic acid can be synthesized through various methods, including the hydrolysis of the corresponding ethyl ester. The synthesis of related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and then with methylhydrazine, followed by hydrolysis. A similar strategy could be adapted for the synthesis of the 1-ethyl-3-methyl analogue. wikipedia.org

Carbaldehyde Derivatives (e.g., this compound-4-carbaldehyde)

Pyrazole-4-carbaldehydes are valuable synthetic intermediates. chemicalbook.comumich.edu The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. rasayanjournal.co.inwisdomlib.org This reaction involves the use of a formylating agent, typically a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide such as N,N-dimethylformamide (DMF).

The synthesis of this compound-4-carbaldehyde would involve the treatment of this compound with the Vilsmeier reagent (the complex formed between POCl₃ and DMF).

| Reactant | Reagents | Product |

| This compound | POCl₃, DMF | This compound-4-carbaldehyde |

Amine Derivatives (e.g., 1-Ethyl-3-methyl-1H-pyrazol-4-amine, 1-Ethyl-3-methyl-1H-pyrazol-5-amine)

Aminopyrazoles are important building blocks in medicinal chemistry. The synthesis of these derivatives can be achieved through several routes.

1-Ethyl-3-methyl-1H-pyrazol-5-amine can be synthesized by the reduction of a corresponding nitro or nitroso derivative, or through a Curtius, Hofmann, or Schmidt rearrangement of a pyrazole carboxylic acid derivative. A common approach for the synthesis of 5-aminopyrazoles involves the cyclization of a β-ketonitrile with a hydrazine.

A one-pot, two-step synthesis of N-substituted 5-aminopyrazoles has been reported, involving a solvent-free condensation of a 5-aminopyrazole with an aldehyde to form an N-(5-pyrazolyl)imine, followed by reduction with sodium borohydride. mdpi.com

1-Ethyl-3-methyl-1H-pyrazol-4-amine can be prepared from the corresponding 4-nitro- or 4-nitroso-pyrazole by reduction. Another route involves the Hofmann rearrangement of this compound-4-carboxamide.

| Starting Material | Transformation | Product |

| 1-Ethyl-3-methyl-4-nitro-1H-pyrazole | Reduction | 1-Ethyl-3-methyl-1H-pyrazol-4-amine |

| This compound-4-carboxamide | Hofmann Rearrangement | 1-Ethyl-3-methyl-1H-pyrazol-4-amine |

| β-Ketonitrile, Ethylhydrazine | Cyclization | 1-Ethyl-3-methyl-1H-pyrazol-5-amine |

Halogenated Derivatives (e.g., 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide)

The synthesis of halogenated derivatives of this compound, such as 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide, involves the introduction of a halogen atom onto the pyrazole ring, followed by the formation of the amide group. The chlorination of the pyrazole ring is a key step and can be achieved through various methods, often starting from a corresponding pyrazole-4-carboxylic acid ester or a pyrazol-5-one precursor.

One common method for introducing a chlorine atom at the 5-position of the pyrazole ring is the Vilsmeier-Haack reaction. This reaction, when applied to 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde libretexts.orgnih.gov. The resulting carbaldehyde can then be oxidized to the corresponding carboxylic acid, which serves as a precursor to the carboxamide.

Another approach involves the diazotization of an amino-pyrazole derivative. For instance, 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester can be converted to 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester by treatment with hydrogen chloride gas followed by nitrosyl chloride in chloroform nih.gov. A similar strategy could be adapted for the 1-ethyl-3-methyl analogue.

A more direct chlorination method has also been reported for related pyrazole systems. For example, 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester can be chlorinated at the 4-position using a mixture of hydrochloric acid and hydrogen peroxide mdpi.com.

Once the chlorinated pyrazole carboxylic acid or its ester is obtained, the final step is the formation of the carboxamide. This is a standard transformation in organic synthesis. The carboxylic acid can be activated, for example, by converting it into an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with ammonia or a suitable amine to furnish the desired carboxamide jetir.org.

Ester Derivatives (e.g., Methyl this compound-4-carboxylate, Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate)

Ester derivatives of this compound are key intermediates in the synthesis of various biologically active molecules. Their synthesis can be approached either by constructing the pyrazole ring with the ester group already in place or by modifying a pre-existing pyrazole scaffold.

Synthesis of Pyrazole-4-carboxylates: The synthesis of pyrazole-4-carboxylates often involves the cyclocondensation of a hydrazine derivative with a β-keto ester or a similar 1,3-dicarbonyl compound. For instance, the general synthesis of 1H-pyrazole-4-carboxylic acid esters can be achieved through a three-component reaction involving a phenylhydrazine, an aldehyde, and ethyl acetoacetate in the presence of a catalyst organic-chemistry.org. To obtain the specific N-ethyl derivative, ethylhydrazine would be used as the starting material. Subsequent methylation at the C3 position would be required to complete the synthesis of a compound like Methyl this compound-4-carboxylate.

Synthesis of Pyrazole-5-carboxylates: The synthesis of pyrazole-5-carboxylates often follows a similar cyclocondensation strategy. For example, the reaction of ethyl 2,4-dioxovalerate with hydrazine monohydrate yields ethyl 5-methyl-1H-pyrazole-3-carboxylate tandfonline.com. To achieve the desired 1-ethyl-3-methyl substitution pattern, ethylhydrazine would be reacted with a suitable diketoester.

A common and highly effective method for preparing N-substituted pyrazole esters is the alkylation of an NH-pyrazole precursor. This approach offers excellent regiocontrol in many cases. The synthesis of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate can be achieved by N-alkylation of the corresponding ethyl 3-methyl-1H-pyrazole-5-carboxylate. A typical procedure involves reacting the pyrazole ester with benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile acs.org. The reaction proceeds via deprotonation of the pyrazole nitrogen, followed by nucleophilic attack on the benzyl chloride.

Below is a table summarizing a synthetic approach for an N-benzylated pyrazole ester.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate, Benzyl chloride | K₂CO₃, Acetonitrile, Reflux | Ethyl 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylate | 82% | acs.org |

Amide Derivatives (e.g., this compound-5-carboxamide)

Amide derivatives of this compound are significant compounds, often explored for their potential applications in medicinal chemistry and agrochemicals. The synthesis of these amides is typically accomplished by derivatizing the corresponding carboxylic acid.

The primary precursor for this compound-5-carboxamide is this compound-5-carboxylic acid thieme-connect.comsci-hub.se. This carboxylic acid can be synthesized through the cyclocondensation of ethylhydrazine with a suitable 1,3-dicarbonyl compound containing a carboxylate group (or a precursor), followed by hydrolysis if necessary.

The conversion of the carboxylic acid to the primary amide is a fundamental transformation in organic chemistry. Several methods can be employed:

Via Acyl Chloride: The most common method involves activating the carboxylic acid by converting it to an acyl chloride. This is typically done using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an excess of aqueous or gaseous ammonia to produce the primary amide. This method is efficient and widely used for a variety of substrates.

Coupling Reagents: Direct conversion of the carboxylic acid to the amide can be achieved using peptide coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) can facilitate the reaction between the carboxylic acid and an ammonia source (e.g., ammonium chloride with a base) to form the amide under milder conditions than the acyl chloride method.

A related synthesis for a pyrazole-4-carboxamide derivative involves reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with various amines, such as substituted benzothiazol-2-ylamines, in a mixture of chloroform, triethylamine, and DMSO to yield the corresponding amide derivatives in good yields jetir.org. This highlights the utility of the acyl chloride intermediate in forming a wide range of substituted amides.

| Precursor | Key Transformation | Product |

| This compound-5-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ | This compound-5-carboxamide |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 1. SOCl₂ 2. R-NH₂ | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (N-substituted) |

Advanced Synthetic Strategies for this compound Analogues

Regioselective Synthesis Approaches

The synthesis of substituted pyrazoles, particularly unsymmetrical ones like this compound, often faces the challenge of regioselectivity. The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially lead to two different regioisomeric products. Advanced synthetic strategies focus on controlling this selectivity.

The primary method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound. For a 1,3-disubstituted pyrazole, using a monosubstituted hydrazine (like ethylhydrazine) can lead to a mixture of 1,3- and 1,5-disubstituted pyrazoles. The regiochemical outcome is influenced by several factors, including the steric and electronic properties of the substituents on both reactants, the pH of the reaction medium, and the solvent used google.com. For instance, the reaction of ethyl 2-(dimethylaminomethylidene)-3-oxo-butanoate with methylhydrazine has been shown to produce different ratios of regioisomers depending on the solvent, with diethyl ether favoring the 1,3,4-substituted product more than methanol google.com.

Another regioselective approach involves the N-alkylation of a pre-formed NH-pyrazole. When 3(5)-methylpyrazole is alkylated with an ethylating agent, a mixture of this compound and 1-ethyl-5-methyl-1H-pyrazole is typically formed. The ratio of these products can be controlled by the reaction conditions, such as the choice of base, solvent, and alkylating agent. For example, the alkylation of 5-(2,4,6-trimethoxyphenyl)-1H-pyrazole with methyl iodide showed that the order of addition of the base (sodium hydride) and the alkylating agent could dramatically influence which regioisomer was formed as the major product jetir.org.

More recent methods aim to achieve high regioselectivity through carefully designed precursors. A strategy described by Menozzi et al. involves the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles to synthesize 1,5-disubstituted 1H-pyrazole-4-carboxylates google.com. Similarly, reactions of ethyl 3-[(dimethylamino)methylidene]pyruvate with various hydrazines have been shown to afford 1-substituted ethyl 1H-pyrazole-5-carboxylates with high regioselectivity sci-hub.se.

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing the pyrazole ring, often providing access to substitution patterns that are difficult to achieve through classical condensation methods. This reaction typically involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkene or alkyne (the dipolarophile) organic-chemistry.org.

A common strategy employs diazo compounds, such as ethyl diazoacetate (EDA), which can be generated in situ for safety and convenience. The reaction of EDA with an alkyne, such as methyl propiolate, leads to the formation of a pyrazole dicarboxylate unisi.it. The regioselectivity of the addition is a key consideration. For instance, the reaction of diazophosphonates with methyl or ethyl acrylate, followed by elimination, affords 5-aryl-substituted (1H-pyrazol-3-yl)carboxylates thieme-connect.comresearchgate.net.

The scope of this reaction is broad, tolerating a wide range of functional groups on both the diazo compound and the dipolarophile. Tosylhydrazones are frequently used as stable precursors for the in-situ generation of diazo compounds. The reaction of N-tosylhydrazones with terminal alkynes in the presence of a base is a well-established one-pot procedure for synthesizing 3,5-disubstituted 1H-pyrazoles organic-chemistry.org.

A tandem cross-coupling/electrocyclization approach represents a modern variation. In this method, enol triflates are reacted with diazoacetates in the presence of a palladium catalyst. This forms a 1,5-dipole intermediate which then undergoes a 1,5-electrocyclization to furnish highly substituted pyrazoles with absolute regiocontrol nih.govnih.gov. This strategy avoids the potential regiochemical ambiguities of traditional 1,3-dipolar cycloadditions.

| 1,3-Dipole Source | Dipolarophile | Key Features | Reference |

| Ethyl Diazoacetate (EDA) | Alkynes/Alkenes | In-situ generation of EDA, aqueous micellar catalysis | unisi.it |

| Diazophosphonates | Alkyl Acrylates | Leads to 5-arylpyrazole-3-carboxylates after elimination | thieme-connect.com |

| N-Tosylhydrazones | Terminal Alkynes | In-situ generation of diazo compounds, one-pot synthesis | organic-chemistry.org |

| Diazoacetates | Enol Triflates | Tandem Pd-catalyzed cross-coupling/electrocyclization | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Cross-Coupling)

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic rings, including pyrazoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazole core, enabling the synthesis of complex analogues.

The Sonogashira cross-coupling reaction is particularly useful for introducing alkynyl substituents onto the pyrazole ring. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst libretexts.orgwikipedia.org. To apply this to pyrazole synthesis, a halogenated pyrazole, such as an iodo- or bromo-pyrazole, is used as the coupling partner.

For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles can be selectively coupled with phenylacetylene under typical Sonogashira conditions—using a palladium catalyst like PdCl₂(PPh₃)₂, copper(I) iodide (CuI) as a co-catalyst, and a base like triethylamine (Et₃N)—to yield the corresponding 4-alkynylpyrazoles in good yields tandfonline.com. This demonstrates the ability to functionalize the C4 position of the pyrazole ring while leaving a chloro-substituent at C5 untouched. Similarly, substituted 1-protected-3-iodo-1H-pyrazoles have been successfully reacted with phenylacetylene under standard Sonogashira conditions researchgate.net.

The efficiency and scope of the Sonogashira reaction on pyrazole substrates have made it a valuable tool in synthetic organic chemistry. The reaction is generally tolerant of various functional groups and has been employed in the synthesis of complex molecules, including natural products and pharmaceuticals libretexts.org. Beyond the Sonogashira reaction, other palladium-catalyzed cross-couplings like Suzuki, Heck, and Buchwald-Hartwig reactions are also widely used to modify pyrazole scaffolds with aryl, vinyl, and amino groups, respectively researchgate.net.

Multicomponent Reactions (MCRs) for Diversified Scaffolds

Multicomponent reactions, which involve three or more reactants in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. growingscience.comnih.gov While specific MCRs detailing the use or synthesis of this compound are not prominent in the literature, its structure lends itself to inclusion in such reactions, primarily in the synthesis of fused heterocyclic systems.

Generally, pyrazole derivatives are synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound. In the context of an MCR, this compound could theoretically be formed in situ and then react with other components. A hypothetical MCR for a related pyranopyrazole scaffold, for instance, could involve the one-pot reaction of ethylhydrazine, a β-ketoester like ethyl acetoacetate, an aldehyde, and a source of active methylene (B1212753) like malononitrile. growingscience.com

Alternatively, pre-formed this compound could serve as a building block in MCRs. The C4 position of the pyrazole ring is nucleophilic and susceptible to electrophilic attack, which could be exploited in MCRs. For example, it could potentially react with an aldehyde and an active methylene compound in a Knoevenagel-type condensation followed by a Michael addition, leading to more complex molecular architectures.

Table 1: Hypothetical Multicomponent Reaction Pathways Involving a this compound Core

| Reaction Type | Components | Potential Scaffold |

|---|---|---|

| Pyrano[2,3-c]pyrazole Synthesis | 1-Ethyl-3-methyl-5-pyrazolone, Aldehyde, Malononitrile | Dihydropyrano[2,3-c]pyrazole |

This table represents theoretical pathways based on known pyrazole chemistry, as specific literature for this compound is limited.

Functional Group Interconversions and Transformations

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule to achieve a desired analogue. For this compound, while specific transformations are not well-documented, several potential FGIs can be inferred from the general reactivity of the pyrazole ring system. nih.gov

The primary sites for functionalization on the this compound scaffold are the C4 position and the 3-methyl group.

Electrophilic Substitution at C4: The C4 position of the pyrazole ring is electron-rich and can undergo various electrophilic substitution reactions. These include nitration (using HNO₃/H₂SO₄), halogenation (using NBS or NCS), and Friedel-Crafts acylation, introducing new functional groups that can be further modified.

Modification of the 3-Methyl Group: The methyl group at the C3 position could potentially be functionalized. For example, radical halogenation could introduce a bromine atom, creating a handle for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups (e.g., hydroxyl, cyano, amino).

Table 2: Potential Functional Group Interconversions for this compound

| Position | Reaction | Reagents | Resulting Functional Group |

|---|---|---|---|

| C4 | Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) |

| C4 | Bromination | N-Bromosuccinimide (NBS) | Bromo (-Br) |

| C4 | Acylation | Acyl Chloride / AlCl₃ | Acyl (-COR) |

This table outlines potential transformations based on established pyrazole reactivity, pending specific experimental validation for this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. thieme-connect.comresearchgate.net The classical synthesis of this compound involves the condensation of ethylhydrazine with acetylacetone. This reaction is amenable to several green chemistry strategies.

Use of Greener Solvents: Traditional syntheses often use volatile organic solvents. Replacing these with more environmentally benign options such as water or ethanol can significantly improve the green credentials of the process. Aqueous synthesis of pyrazoles has been shown to be effective, often facilitated by the hydrophobic effect. thieme-connect.com

Catalyst-Free Synthesis: Many pyrazole syntheses can be performed under catalyst-free conditions, simply by heating the reactants in a suitable solvent or even under solvent-free conditions. researchgate.net This avoids the use of potentially toxic or expensive metal catalysts.

Energy-Efficient Methods: The use of microwave irradiation or ultrasound can often accelerate the reaction, leading to shorter reaction times, lower energy consumption, and higher yields compared to conventional heating methods. nih.gov For example, microwave-assisted synthesis of pyrazoles under solvent-free conditions has been reported to be highly efficient.

Table 3: Comparison of Synthetic Approaches for Pyrazole Synthesis

| Method | Solvent | Catalyst | Energy Source | Key Advantages |

|---|---|---|---|---|

| Conventional | Ethanol/Acetic Acid | Acid/Base | Conventional Heating | Well-established, simple setup |

| Green Approach 1 | Water | None | Conventional Heating | Environmentally benign solvent, catalyst-free |

| Green Approach 2 | None | None | Microwave | Solvent-free, rapid, energy-efficient |

This table compares general methodologies applicable to the synthesis of this compound.

Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 3 Methyl 1h Pyrazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1-ethyl-3-methyl-1H-pyrazole and its derivatives. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound derivatives provides characteristic signals for the ethyl and methyl groups, as well as the protons on the pyrazole (B372694) ring. For instance, in 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, the ethyl group's methyl protons typically appear as a triplet around δ 0.99-1.03 ppm, while the methylene (B1212753) protons present as a quartet at approximately δ 4.1-4.2 ppm. smolecule.com The methyl group at the C-3 position of the pyrazole ring characteristically shows a singlet signal in the range of δ 2.4-2.6 ppm. smolecule.com The absence of a signal at the C-4 position can confirm the presence of a substituent at that location. smolecule.com

In another example, the ¹H NMR spectrum of 1-ethyl-3,4-dimethyl-4,10-dihydro-1H-pyrazolo[3,4-c] smolecule.comarkat-usa.orgbenzodiazocine-5,11-diones, a more complex derivative, shows the ethyl group's methyl protons as a triplet at δ 1.20 ppm and the methylene protons as a quartet between δ 3.92-4.12 ppm. arkat-usa.org The methyl group at C-3 appears as a singlet at δ 2.10 ppm. arkat-usa.org The specific chemical shifts can vary depending on the substituents and the solvent used. For example, in some derivatives, the methyl proton signals of a 5-aryl-3-methyl derivative have been observed at 2.30-2.32 ppm. researchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Derivatives

| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity | Reference |

| 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | Ethyl CH₃ | 0.99-1.03 | Triplet | smolecule.com |

| Ethyl CH₂ | 4.1-4.2 | Quartet | smolecule.com | |

| C-3 Methyl | 2.4-2.6 | Singlet | smolecule.com | |

| 1-Ethyl-3,4-dimethyl-4,10-dihydro-1H-pyrazolo[3,4-c] smolecule.comarkat-usa.orgbenzodiazocine-5,11-dione | Ethyl CH₃ | 1.20 | Triplet | arkat-usa.org |

| Ethyl CH₂ | 3.92-4.12 | Quartet | arkat-usa.org | |

| C-3 Methyl | 2.10 | Singlet | arkat-usa.org | |

| 5-Aryl-3-methyl derivative | C-3 Methyl | 2.30-2.32 | Singlet | researchgate.net |

Carbon-13 NMR (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound and its derivatives. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

For 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, the ethyl group carbons appear at approximately δ 13.5 ppm for the methyl carbon and δ 36.6 ppm for the methylene carbon. smolecule.com The C-3 methyl carbon resonates around δ 14.2 ppm. smolecule.com The pyrazole ring carbons are also distinguishable, with the C-4 carbon bearing a nitro group showing a signal around δ 149-150 ppm due to the electron-withdrawing nature of the nitro group. smolecule.com

In a different derivative, methyl 4-[(2-aminobenzoyl(methyl) amino]- 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate, the ethyl group carbons are found at δ 15.26 and 46.99 ppm, while the C-3 methyl carbon is at δ 10.23 ppm. arkat-usa.org The chemical shifts of the pyrazole ring carbons can be influenced by the nature and position of substituents. researchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound | Carbon Atom | Chemical Shift (δ ppm) | Reference |

| 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | Ethyl CH₃ | 13.5 | smolecule.com |

| Ethyl CH₂ | 36.6 | smolecule.com | |

| C-3 Methyl | 14.2 | smolecule.com | |

| C-4 (with NO₂) | 149-150 | smolecule.com | |

| Methyl 4-[(2-aminobenzoyl(methyl) amino]- 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate | Ethyl Group | 15.26, 46.99 | arkat-usa.org |

| C-3 Methyl | 10.23 | arkat-usa.org |

Advanced NMR Techniques for Structural Confirmation

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the ethyl group, for example.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.net

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connectivity between different functional groups and the pyrazole ring. For instance, an HMBC correlation between the N-ethyl protons and the C-5 carbon of the pyrazole ring can confirm the position of the ethyl group. researchgate.netrsc.org The regiochemistry of substituted pyrazoles can be definitively established through HMBC and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. mdpi.com

These advanced techniques are crucial for distinguishing between isomers and confirming the substitution pattern on the pyrazole ring. researchgate.netrsc.orgmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within this compound derivatives. For example, in a derivative containing a carboxylic acid group, a broad O-H stretching vibration is observed between 3300-2500 cm⁻¹, and a strong carbonyl (C=O) stretching vibration appears in the range of 1730-1700 cm⁻¹. smolecule.com The presence of a nitro group can be identified by its characteristic stretching frequencies.

In pyrazole-containing compounds, the C=N and C=C stretching vibrations within the ring also give rise to characteristic absorption bands. For instance, in some pyrazole derivatives, a C=N stretching vibration is observed around 1542 cm⁻¹. rjpbcs.com For derivatives with an ester group, a C=O stretch is typically seen around 1700 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H Stretch | 3300-2500 | smolecule.com |

| C=O Stretch | 1730-1700 | smolecule.com | |

| Ester | C=O Stretch | ~1700 | |

| Pyrazole Ring | C=N Stretch | ~1542 | rjpbcs.com |

| Amine | N-H Stretch | 3484, 3375 | arkat-usa.org |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While not as commonly reported for this specific compound in the searched literature, Raman spectra would be expected to show characteristic bands for the pyrazole ring vibrations and the various substituents. The symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra, which can be weak or absent in IR spectra. This technique could be particularly useful for analyzing the pyrazole ring's symmetric stretching modes and the C-C bonds of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of this compound and for identifying it within complex mixtures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound, electrospray ionization (ESI) is a common method. In one study, ESI-HRMS analysis was conducted on a tandem quadrupole/time-of-flight (q-TOF) mass spectrometer. rsc.org The data was acquired in positive ion mode, with an m/z scanning range of 50–3000. rsc.org This technique is crucial for confirming the successful synthesis of the target compound by matching the experimentally observed accurate mass to the theoretically calculated value.

| HRMS Instrumentation and Parameters | |

| Instrument | Bruker maXis q-TOF Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Ion Mode | Positive (+) |

| m/z Scan Range | 50–3000 |

| Nebulizer Gas (Nitrogen) | 1.0 bar |

| Dry Gas (Nitrogen) | 4.0 L/min at 200 °C |

| Data Source: | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for separating and identifying volatile compounds like this compound from reaction mixtures, thereby assessing product purity and identifying byproducts. The sample is vaporized and passed through a capillary column where separation occurs based on boiling point and polarity, before entering the mass spectrometer for detection. rsc.org

| GC-MS Instrumentation and Parameters | |

| Gas Chromatograph | Agilent Technologies 7890B |

| Mass Spectrometer | Agilent Technologies 5977A MSD |

| Column | HP Agilent 5 ms (B15284909) (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium (1 mL/min) |

| Injector Temperature | 250-270 °C |

| Oven Program | Initial 40-60 °C, ramp at 6-10 °C/min to 230-300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Mass Scan Range | 35-350 amu |

| Data Sources: | rsc.orgsciepub.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

UV-Vis spectroscopy is utilized to investigate the electronic transitions within pyrazole derivatives. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the compound's conjugated system. For pyrazole derivatives, theoretical studies using Density Functional Theory (DFT) are often employed alongside experimental measurements to understand their electronic and spectroscopic properties. rsc.org These calculations can highly correlate with experimental UV-Vis values. rsc.org The absorption characteristics are influenced by substituents on the pyrazole ring and by environmental factors such as solvent polarity and hydrogen bonding. mdpi.com While UV-Vis absorption is a standard characterization method, specific photoluminescence (emission) data for this compound is not extensively reported in the reviewed literature.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction provides definitive information about the solid-state structure of crystalline materials, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

For a complete and unambiguous structural determination, single crystal X-ray diffraction is the gold standard. This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice. rsc.org

Data for this compound has been collected at 100 K on a four-circle diffractometer using Cu Kα radiation. rsc.org The structure is solved using direct methods and refined to yield a detailed crystallographic model. rsc.org Furthermore, the crystal structure of derivatives, such as this compound-5-carboxamide complexed with the human STING protein, has been determined. nih.govebi.ac.uk In this complex, the this compound moiety binds within a hydrophobic cleft of the protein, and its structure was elucidated through X-ray diffraction, revealing key hydrogen bond interactions. nih.gov

| Single Crystal XRD Instrumentation | |

| Instrument | Rigaku Synergy S diffractometer |

| Detector | HyPix6000HE area detector |

| Radiation Source | Graphite monochromatized Cu Kα |

| Temperature | 100 K |

| Data Processing Software | CrysAlisPro, SHELXT, SHELXL-2018, OLEX2 |

| Data Source: | rsc.org |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. epo.org

PXRD is conventionally used to identify crystalline materials, check for phase purity, and analyze different polymorphic forms. epo.org Different polymorphs of a compound can have distinct PXRD patterns, as well as different physical properties. googleapis.com The technique is essential in materials science and pharmaceutical development to ensure the correct crystalline form of a compound is produced. epo.orgcore.ac.uk

Theoretical and Computational Investigations of 1 Ethyl 3 Methyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 1-ethyl-3-methyl-1H-pyrazole, DFT calculations offer a detailed understanding of its fundamental properties.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations using DFT, often with the B3LYP functional and basis sets like 6-31G* or 6-311++G(d,p), are employed to determine the most stable three-dimensional structure of this compound. smolecule.comnih.govmdpi.com These calculations minimize the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For pyrazole (B372694) derivatives, the planarity of the pyrazole ring is a key feature. mdpi.com

Conformational analysis identifies the different spatial arrangements of the atoms (conformers) and their relative energies. In the case of this compound, this involves the rotation of the ethyl and methyl groups attached to the pyrazole ring. DFT calculations can map the potential energy surface to identify the most stable conformer and the energy barriers between different conformations. beilstein-journals.org For similar molecules, it has been found that the orientation of substituents can be influenced by steric hindrance. smolecule.com

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential, Mulliken Charges)

The electronic properties of this compound are crucial for understanding its reactivity.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. bohrium.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For a related pyrazole derivative, 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol, the HOMO-LUMO gap was calculated to be 4.3 eV, indicating moderate reactivity. smolecule.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the regions that are rich or poor in electrons. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically regions of negative potential. smolecule.comirjweb.com

Mulliken Charges: Mulliken population analysis provides a way to estimate the partial atomic charges within a molecule. irjweb.com This information helps in understanding the distribution of electrons and identifying charged sites. In pyrazole systems, the nitrogen atoms usually carry a negative charge, while the carbon and hydrogen atoms have varying positive or negative charges depending on their chemical environment. jocpr.com

Table 1: Calculated Electronic Properties of a Related Pyrazole Derivative

| Property | Value | Reference |

|---|---|---|

| HOMO-LUMO Gap | 4.3 eV | smolecule.com |

Vibrational Frequency Calculations and Predicted Spectral Correlation

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) spectrum. derpharmachemica.com By comparing the calculated frequencies with experimental IR spectra, the vibrational modes of the molecule can be assigned to specific stretching, bending, and torsional motions of the atoms. mdpi.com These calculations are valuable for confirming the molecular structure and understanding the bonding characteristics. For pyrazole rings, characteristic C-C and C-N stretching vibrations are typically observed in the range of 1400-1600 cm⁻¹. derpharmachemica.commdpi.com Methyl group vibrations, including symmetric and asymmetric stretching, are also identifiable. derpharmachemica.com

Tautomeric Equilibria and Stability Studies

Tautomerism is a key feature of pyrazole chemistry. For N-unsubstituted pyrazoles, proton transfer between the two nitrogen atoms is possible. nih.gov However, in this compound, the presence of the ethyl group on the N1 position prevents this annular tautomerism, "locking" the molecule in the 1H-tautomer form. smolecule.com

Computational studies on related pyrazoles investigate the relative stabilities of different tautomeric forms. researchgate.netresearchgate.net DFT calculations can determine the energies of different tautomers, providing insights into their relative populations at equilibrium. mdpi.combeilstein-journals.org The stability of tautomers can be influenced by substituents and solvent effects. researchgate.nettandfonline.com

Proton Affinity and pKa Predictions

Theoretical calculations can be used to predict the proton affinity and pKa values of molecules. rsc.orgresearchgate.net Proton affinity refers to the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a measure of the molecule's basicity in the gas phase. The pKa is a measure of acidity in solution.

DFT calculations, often combined with a continuum solvation model, can predict the pKa of pyrazole derivatives. rsc.org For pyrazoles, the basicity is influenced by the substituents on the ring. nih.gov Electron-donating groups, such as methyl and ethyl groups, generally increase the basicity of the pyrazole ring. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior (if applicable)

Molecular Docking and Ligand-Target Interaction Prediction in Biological Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing insights into the interaction between a ligand and its target protein at the atomic level.

While specific molecular docking studies exclusively on this compound are not extensively detailed in the available literature, research on structurally similar pyrazole derivatives provides valuable insights into its potential biological targets and interaction mechanisms. Pyrazole-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. iucr.org

Studies on various pyrazole derivatives have revealed their potential to interact with several key protein families:

Kinases: Pyrazole derivatives have shown potential as inhibitors of various kinases, which are crucial in cell signaling and regulation. For instance, docking studies on some thiazolyl-pyrazole derivatives identified promising binding affinities against the epidermal growth factor receptor (EGFR) kinase. nih.govd-nb.info Analogs of this compound have also been investigated as potential inhibitors of aurora kinases, which are vital for cell division.

Cyclooxygenase (COX) Enzymes: Methyl-substituted pyrazoles are known to suppress cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. vulcanchem.com Molecular docking of pyrazole analogs has predicted moderate binding affinity for COX-2. vulcanchem.com

G Protein-Coupled Receptors (GPCRs): Structural analogs containing imidazopyridine moieties, which share some structural similarities with pyrazoles, have shown affinity for adenosine (B11128) and serotonin (B10506) receptors. vulcanchem.com

Xanthine Oxidoreductase (XOR): Pyrazole-4-carboxamides are recognized as inhibitors of XOR, an enzyme relevant in the treatment of gout. vulcanchem.com Molecular docking studies predict strong interactions between pyrazole derivatives and the molybdenum-pterin active site of XOR. vulcanchem.com

DNA: Some novel 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, suggesting that DNA could be a potential target for this class of compounds. jst.go.jp A DNA minor groove binding model was developed, and the binding energies were predicted. jst.go.jp

The interaction of pyrazole derivatives with these targets is typically mediated by a combination of hydrogen bonds and π-π stacking interactions. The ethyl and methyl groups on the this compound molecule can influence its lipophilicity, potentially facilitating its interaction with hydrophobic pockets in target proteins. Computational models of related compounds suggest that the pyrazole ring is often planar, which can facilitate these interactions. smolecule.com

It is important to note that these findings are based on studies of related pyrazole derivatives. Direct molecular docking and ligand-target interaction prediction studies on this compound are necessary to confirm its specific biological targets and binding modes.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal. It provides a graphical representation of the regions of close contact between neighboring molecules, offering insights into the forces that govern crystal packing.

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, studies on closely related pyrazole derivatives provide a clear understanding of the types of intermolecular interactions that are likely to be significant for this compound.

For various substituted pyrazole derivatives, Hirshfeld surface analysis has consistently highlighted the importance of several types of intermolecular contacts in stabilizing the crystal structure:

H···C/C···H Interactions: These contacts, representing van der Waals forces, also play a substantial role in the crystal packing of pyrazole derivatives. In the case of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, these interactions made up 26% of the surface contacts. researchgate.net

Heteroatom Interactions (H···O/O···H, H···N/N···H, H···Cl/Cl···H): Hydrogen bonds involving heteroatoms are crucial for directing the molecular assembly in the solid state. The presence of nitrogen atoms in the pyrazole ring and any oxygen or halogen substituents leads to significant H···N/N···H and H···O/O···H or H···Cl/Cl···H contacts. For instance, in a copper(II) complex with a pyrazole-based ligand, H···Cl/Cl···H interactions were responsible for 24.3% of the surface contacts, while H···O/O···H and H···N/N···H contacts contributed 11.8% and 8.3%, respectively. nih.gov

π···π Stacking Interactions: The aromatic nature of the pyrazole ring allows for π···π stacking interactions, which contribute to the stability of the crystal structure. najah.edu These are particularly relevant when other aromatic rings are present in the molecule. researchgate.netiucr.org

The table below summarizes the contributions of different intermolecular contacts to the Hirshfeld surface for some related pyrazole derivatives, illustrating the general trends in crystal packing for this class of compounds.

| Compound | H···H (%) | H···C/C···H (%) | H···O/O···H (%) | H···N/N···H (%) | H···Cl/Cl···H (%) |

| 1-Ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one researchgate.net | 51.7 | 26.0 | 8.5 | - | - |

| Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate iucr.org | 45.9 | 16.2 | 12.3 | 23.3 | - |

| Di-μ-chlorido-bis[(acetonitrile-κN)chlorido(ethyl 5-methyl-1H-pyrazole-3-carboxylate-κ2 N 2,O)copper(II)] nih.gov | 40.0 | 9.2 | 11.8 | 8.3 | 24.3 |

These studies collectively suggest that the crystal packing of this compound is likely dominated by a combination of van der Waals forces (H···H and H···C/C···H contacts) and, depending on the crystal polymorphism, potential weak C—H···N hydrogen bonds involving the pyrazole nitrogen atoms. The ethyl and methyl substituents would primarily contribute to the H···H and H···C/C···H interactions.

Advanced Mechanistic Studies of Reactions Involving 1 Ethyl 3 Methyl 1h Pyrazole

Nucleophilic Substitution and Addition Reaction Mechanisms

The pyrazole (B372694) ring is an electron-rich heteroaromatic system, which dictates its behavior in nucleophilic reactions. The ring itself possesses several positions susceptible to interaction with electrophiles: the two nitrogen atoms (N1 and N2) and the C4 carbon are considered nucleophilic, while the C3 and C5 positions are more electrophilic. thieme-connect.com The reactivity is significantly influenced by the reaction medium, as the amphoteric nature of pyrazoles allows for protonation or deprotonation, which can alter the ring's nucleophilicity. thieme-connect.com

A primary example of a nucleophilic reaction involving the pyrazole ring is N-alkylation. The Michael addition of pyrazoles to activated alkenes provides a clear illustration of the pyrazole acting as a nucleophile. While catalyst-free conditions have been developed for this reaction, studies on various substituted pyrazoles show that the nature of the substituent on the pyrazole ring significantly impacts reactivity and regioselectivity. scispace.com For instance, 3-substituted pyrazoles can yield either N1 or N2 alkylated products. Research has shown that for many pyrazoles, there is a strong preference for the formation of the N1 isomer. scispace.com Although 3-methyl-1H-pyrazole showed low conversion under one specific set of optimized conditions, the general mechanism involves the nucleophilic attack of a pyrazole nitrogen atom on the β-carbon of the Michael acceptor. scispace.com

Table 1: Influence of Pyrazole Substituent on Regioselectivity in Michael Additions Data derived from studies on related pyrazole compounds.

| Substituent at C3 | N1/N2 Regioisomeric Ratio |

|---|---|

| Trifluoromethyl | >99.9:1 |

| Bromo | >99.9:1 |

| Cyano | >99.9:1 |

| Phenyl | >99.9:1 |

Source: Adapted from ACS Publications. scispace.com

Furthermore, the pyrazole ring can act as a nucleophile in electrophilic aromatic substitution reactions, most notably at the C4 position. The Vilsmeier-Haack reaction, for example, allows for the formylation of the pyrazole ring. This reaction proceeds via the formation of a Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich C4 position of the pyrazole ring, ultimately leading to the introduction of a formyl group. niscpr.res.innih.gov

Cycloaddition Reaction Mechanisms

The aromatic nature of the pyrazole ring generally makes it reluctant to participate as a diene in Diels-Alder cycloadditions, as this would involve the loss of aromaticity. rsc.org However, pyrazole derivatives can be engineered to undergo such reactions. For instance, pyrazolyl 2-azadienes have been shown to undergo [4+2] cycloaddition with nitroalkenes under microwave irradiation, a reaction that fails under conventional heating. rsc.org This demonstrates that the pyrazole moiety can be part of a diene system for the synthesis of fused heterocyclic structures like pyrazolo[3,4-b]pyridines. rsc.org

More commonly, pyrazoles are formed via 1,3-dipolar cycloaddition reactions, and derivatives of pyrazoles can also participate in these transformations. vulcanchem.comnih.govacs.org For example, the double bond of a pyrazole-fused system, such as in pyrazolo[1,5-a]pyrimidines, can react with 1,3-dipoles like nitrile oxides. In this mechanism, the nitrile oxide adds across the C3-C4 double bond of the pyrazolo[1,5-a]pyrimidine (B1248293) ring to form an isoxazoline-fused product. bas.bg

Additionally, when the 1-ethyl-3-methyl-1H-pyrazole scaffold is functionalized with a reactive group, it can readily participate in cycloadditions. A derivative like methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate, which contains an alkyne moiety, is an excellent substrate for reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. researchgate.net

Ring-Opening and Ring-Closure (ANRORC) Mechanisms

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway in the chemistry of heterocyclic compounds, particularly for explaining nucleophilic substitution products where a direct substitution is not feasible. rsc.org This mechanism involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an intermediate, which then re-closes to form a new ring system. rsc.org

While specific studies on the ANRORC mechanism for this compound are not prevalent, extensive research on related pyrazole structures provides a clear mechanistic framework. For example, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines has been proposed to proceed via an ANRORC mechanism.

Table 2: Proposed Mechanistic Steps for an ANRORC Reaction in a Pyrazole System

| Step | Description |

|---|---|

| 1. Nucleophilic Addition | The nucleophile (e.g., the terminal nitrogen of arylhydrazine) attacks an electrophilic carbon of the pyrazole ring (e.g., C5). |

| 2. Adduct Formation | An initial adduct is formed. |

| 3. Ring Opening | Assisted by the solvent, proton transfers occur, leading to the cleavage of a ring bond and the formation of an open-chain intermediate. |

| 4. Ring Closure | An intramolecular nucleophilic attack occurs within the intermediate (e.g., the internal nitrogen of the original hydrazine (B178648) attacks the C3 carbon). |

| 5. Aromatization | The final step involves the restoration of the aromatic pyrazole ring, often with the elimination of a leaving group, to yield the final product. |

Source: Conceptualized from Arkivoc and ResearchGate.

This pathway explains the formation of regioisomers that would not be predicted by a simple nucleophilic aromatic substitution (SNAr) mechanism. The outcome of the reaction, including which isomer is formed, depends on which atom of the nucleophile attacks which position on the pyrazole ring.

Catalytic Reaction Pathways and Transition State Analysis

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving pyrazoles. Metal-catalyzed cross-coupling reactions are particularly important for the functionalization of the pyrazole core. For instance, palladium-catalyzed reactions like the Suzuki coupling are employed to introduce new carbon-carbon bonds at specific positions, typically at a halogenated C4 position. thieme-connect.com Similarly, copper-catalyzed reactions have been developed for the synthesis of pyrazoles, such as through a domino C-N coupling and hydroamination process. nih.gov

While detailed transition state analyses for reactions of this compound itself are scarce, studies on related systems provide insight. For example, photocatalytic methylation of a related pyrazole ester, ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, has been achieved using a ruthenium complex, Ru(bpy)₃²⁺, as the catalyst under visible light. Such reactions proceed through excited-state intermediates and radical pathways, which are fundamentally different from ground-state thermal reactions.

The synthesis of pyrazole derivatives often involves catalysts that influence the reaction pathway. Silver and copper catalysts, for instance, have been used in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, where the choice of metal and ligand was found to be critical for achieving high yields.

Influence of Solvent and Catalysts on Reaction Selectivity and Rate

The solvent and catalyst system can dramatically influence the rate and, critically, the selectivity of reactions involving pyrazoles. This is especially true for reactions like N-alkylation, where a mixture of N1 and N2 isomers is possible.

In the catalyst-free Michael addition of pyrazoles, the choice of base and solvent is paramount in controlling the regioselectivity. Studies have demonstrated that polar aprotic solvents like DMSO, combined with a non-nucleophilic organic base such as diisopropylethylamine (iPr₂NEt), can lead to exceptionally high selectivity for the N1-alkylated product. scispace.com In contrast, other solvent and base combinations can lead to lower selectivity or different product distributions.

Table 3: Effect of Solvent and Base on N1-Alkylation of a Substituted Pyrazole Data based on the reaction of 3-(ethoxycarbonyl)-1H-pyrazole with ethyl acrylate, a model for nucleophilic addition.

| Solvent | Base | N1/N2 Regioisomeric Ratio |

|---|---|---|

| DMSO | iPr₂NEt | >99.9:1 |

| DMSO | DBU | >99.9:1 |

| DMSO | K₂CO₃ | 98.6:1.4 |

| MeCN | iPr₂NEt | >99.9:1 |

| THF | iPr₂NEt | 98.3:1.7 |

| Toluene | iPr₂NEt | 98.7:1.3 |

Source: Adapted from ACS Publications. scispace.com

The use of unconventional media is also an area of active research. Water has been used as a solvent for the synthesis of certain pyrazole derivatives, sometimes leading to rate accelerations and simplified product isolation. Furthermore, ionic liquids have been employed as both the solvent and catalyst for the synthesis of pyrazole 4-carboxylic acid esters, offering advantages such as catalyst recyclability and improved reaction efficiency under solvent-free conditions. The choice of catalyst, from simple Lewis acids to complex transition metal systems, is also crucial, with different catalysts promoting different mechanistic pathways and leading to varied product outcomes.

Research Applications and Advanced Biological Impact Studies of 1 Ethyl 3 Methyl 1h Pyrazole Derivatives

Applications in Medicinal Chemistry and Drug Discovery Research

The versatility of the 1-ethyl-3-methyl-1H-pyrazole core has enabled its incorporation into a multitude of drug discovery programs. Its unique chemical properties allow for facile modification, enabling the synthesis of large libraries of derivatives for high-throughput screening. This has led to the identification of compounds with a broad spectrum of pharmacological activities, from enzyme and receptor modulation to antimicrobial and anticancer effects.

Derivatives of the pyrazole (B372694) nucleus have been instrumental in the development of potent and selective enzyme and receptor modulators. These compounds have shown promise in targeting key proteins involved in various disease processes.

Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. While specific research on this compound derivatives as kinase inhibitors is not extensively documented, the broader class of pyrazole-containing compounds has demonstrated significant activity. For instance, various pyrazole derivatives have been investigated for their ability to inhibit kinases involved in cancer cell proliferation and survival.

Phosphodiesterase Inhibitors: Pyrazole-based compounds have also been explored as phosphodiesterase (PDE) inhibitors. PDEs are a family of enzymes that regulate the levels of intracellular second messengers, such as cyclic AMP and cyclic GMP. By inhibiting these enzymes, pyrazole derivatives can modulate a variety of cellular processes, including smooth muscle relaxation, inflammation, and neurotransmission.

Orexin (B13118510) Receptor Dual Antagonists: The orexin system plays a crucial role in the regulation of wakefulness and sleep. Dual orexin receptor antagonists (DORAs) that block both orexin 1 (OX1) and orexin 2 (OX2) receptors have emerged as a new class of drugs for the treatment of insomnia. While specific this compound derivatives are not highlighted as leading clinical candidates, the pyrazole core is a key component in some orexin receptor modulators.

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting a broad spectrum of activity against bacteria, fungi, and other microorganisms.

Antibacterial and Antifungal Activity: A number of pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. For example, a series of novel pyrazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal activity against various fungal strains. One study reported that a series of 1,3,5-trisubstituted pyrazole derivatives showed promising antimicrobial activity against several bacterial species and Candida albicans researchgate.net.

| Compound Type | Organism | Activity |

| Pyrazole Derivatives | Gram-positive bacteria | Moderate to potent |

| Pyrazole Derivatives | Gram-negative bacteria | Moderate to potent |

| Pyrazole Derivatives | Fungi | Moderate to potent |

The development of new anticancer agents remains a high priority in medicinal chemistry. Pyrazole derivatives have attracted significant attention due to their potent cytotoxic effects against a variety of cancer cell lines.

One study detailed the synthesis of a series of tri-substituted pyrazole derivatives, including a compound with a 1-ethyl-pyrazole core, specifically 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde orientjchem.org. The anticancer activity of these compounds was evaluated against several human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), lung carcinoma (A549), and prostatic cancer (PC3) orientjchem.org. The results indicated that some of these derivatives exhibited remarkable activity, with certain compounds showing higher potency than the standard drug doxorubicin against the HepG2 cell line orientjchem.org. Another study found that a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7, A549, and PC-3 cancer cell lines researchgate.net.

| Cell Line | Compound Type | IC50 (µM) |

| HepG2 | Tri-substituted pyrazole derivative | 9.13 orientjchem.org |

| MCF-7 | Tri-substituted pyrazole derivative | 16.52 orientjchem.org |

| A549 | Tri-substituted pyrazole derivative | 6.52 orientjchem.org |

| PC3 | Tri-substituted pyrazole derivative | 9.13 orientjchem.org |

| MCF-7 | 1,3,5-trisubstituted-1H-pyrazole | 3.9–35.5 researchgate.net |

Chronic inflammation is a key factor in the pathogenesis of many diseases. Pyrazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity in preclinical models. The anti-inflammatory effects of pyrazoles are often attributed to their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes. A study on novel pyrazole analogues demonstrated significant anti-inflammatory activity, with one compound showing better activity than the standard drug Diclofenac sodium nih.gov.

The ongoing threat of viral infections necessitates the development of new antiviral therapies. Pyrazole derivatives have been explored for their potential to inhibit the replication of a variety of viruses. Research has shown that certain pyrazole derivatives can exhibit antiviral activity against viruses such as the Newcastle disease virus researchgate.net. Another study reported promising antiviral activity of hydroxyquinoline-pyrazole derivatives against several coronaviruses, including SARS-CoV-2 nih.gov.

The therapeutic potential of pyrazole derivatives extends beyond the areas mentioned above. Researchers are actively exploring their utility in a range of other pharmacological applications.

Anticonvulsant Activity: Several pyrazole derivatives have been synthesized and evaluated for their anticonvulsant properties. Some of these compounds have shown significant protection against seizures in animal models nih.govorientjchem.org.

Antidiabetic Potential: The management of diabetes is a major global health challenge. A novel pyrazole derivative, ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate, has been synthesized and evaluated for its potential as an antidiabetic agent through in vitro assays measuring α-glucosidase and α-amylase inhibition mdpi.com.

Antitubercular Activity: Tuberculosis remains a significant cause of mortality worldwide. Novel pyrazole-4-carboxamide derivatives have been synthesized and shown to possess antitubercular activity against Mycobacterium tuberculosis nih.gov. Other studies have also reported the potential of pyrazole derivatives as antitubercular agents researchgate.netacs.org.

Neuroprotective Effects: Neurodegenerative diseases are characterized by the progressive loss of neuronal function. Some pyrazole derivatives have been investigated for their neuroprotective potential. One study reported that N-propananilide derivatives bearing a pyrazole ring possessed neuroprotective activity against 6-hydroxydopamine-induced neurotoxicity.

Applications in Agrochemical Research and Development

Derivatives of this compound are a cornerstone in modern agrochemical research, demonstrating significant potential in the development of agents for crop protection. clockss.org The versatile structure of the pyrazole ring allows for the synthesis of a wide array of compounds with specific biological activities. clockss.orgnih.gov These derivatives have been extensively studied for their roles as fungicides, herbicides, and insecticides, contributing to the management of weeds, pests, and diseases that threaten agricultural productivity. clockss.org

Fungicidal Activity Studies

Pyrazole derivatives are recognized for their fungicidal properties, which are crucial for controlling plant diseases. Research has shown that certain pyrazole-based compounds can effectively inhibit the growth of pathogenic fungi. For instance, studies have investigated the fungicidal activity of pyrazole derivatives against various plant pathogens. One area of focus has been on compounds that inhibit fungal respiration, a vital process for fungal survival. clockss.org

In laboratory settings, the efficacy of these compounds is often measured by their ability to inhibit mycelial growth. For example, some novel pyrazole carboxamide derivatives have been synthesized and tested against a range of phytopathogenic fungi. While many derivatives show some level of antifungal activity, specific structural modifications can lead to significantly enhanced potency against particular fungal species.

Table 1: Fungicidal Activity of Selected Pyrazole Derivatives This table is representative of research in the field and includes data on various pyrazole derivatives to illustrate the scope of fungicidal studies.

| Compound Type | Target Fungi | Observed Effect |

|---|---|---|

| Pyrazole Carboxamides | Alternaria porri, Rhizoctonia solani | Moderate to notable inhibition of mycelial growth. |

| Isoxazolol Pyrazole Carboxylates | Rhizoctonia solani | Exhibited significant antifungal activity, in some cases superior to commercial fungicides. |

| Complex II Respiration Inhibitors | Various plant pathogenic fungi | Inhibition of succinate dehydrogenase (SDHI), disrupting the fungal respiratory chain. clockss.org |

Herbicidal Activity Studies

The development of herbicides based on pyrazole derivatives has been a significant area of agrochemical research. clockss.org These compounds can act as potent inhibitors of essential plant enzymes, leading to the effective control of unwanted weeds. clockss.org The mode of action for many herbicidal pyrazoles involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical for pigment biosynthesis in plants. clockss.org Inhibition of this enzyme leads to the bleaching of foliage as chlorophyll is destroyed due to photooxidation. clockss.org

Research has led to the synthesis of numerous pyrazole derivatives with promising herbicidal effects against both broadleaf and grass weeds. For example, certain 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have demonstrated excellent herbicidal activities at concentrations of 100 mg/L. In greenhouse trials, some of these compounds showed significant post-emergence herbicidal effects against weeds like Digitaria sanguinalis.

Table 2: Herbicidal Efficacy of Selected this compound Derivatives Data presented is illustrative of findings from studies on various pyrazole derivatives.